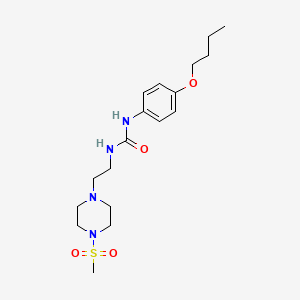

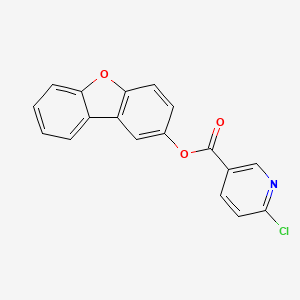

1-(4-Butoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

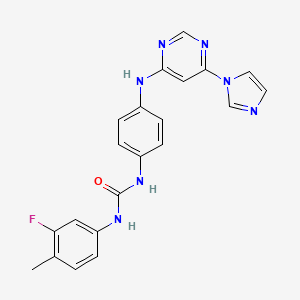

The compound 1-(4-Butoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is a derivative of 1,3-disubstituted urea, which has been studied for its potential as a soluble epoxide hydrolase (sEH) inhibitor. sEH inhibition is a target for the treatment of various disorders, including hypertension and inflammation. The introduction of a substituted piperazino group as the tertiary pharmacophore has been shown to improve pharmacokinetic properties, such as water solubility and metabolic stability, over previous sEH inhibitors .

Synthesis Analysis

The synthesis of related 1,3-disubstituted urea compounds involves the incorporation of a piperazino functionality, which has been found to enhance the pharmacokinetic parameters significantly. Specifically, the meta- or para-substituted phenyl spacer and N(4)-acetyl or sulfonyl substituted piperazine are key structural elements for achieving high potency and desirable physical properties . Another synthesis approach for a related compound with a piperazinyl group involved the creation of a chemically removable derivatization reagent for liquid chromatography, demonstrating the versatility of piperazine derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 1-(4-Butoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is characterized by the presence of a piperazino group attached to a urea moiety. The structural activity relationship (SAR) studies indicate that specific substitutions on the phenyl and piperazine rings are crucial for the compound's potency as an sEH inhibitor. The optimal structures include meta- or para-substituted phenyl spacers and N(4)-acetyl or sulfonyl substituted piperazine .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving 1-(4-Butoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea, the related compounds synthesized for sEH inhibition and analytical derivatization suggest that the piperazino functionality can undergo various chemical modifications. These modifications can tailor the compound's properties for better pharmacokinetic profiles or analytical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-disubstituted ureas with piperazino groups have been optimized through structural modifications. The introduction of the piperazino group has been shown to address issues such as limited water solubility and high melting points, which are common challenges in the development of sEH inhibitors. The resulting compounds exhibit improved pharmacokinetic properties, including extended half-life and higher maximum concentration in vivo . Additionally, the derivatization reagent with a piperazine moiety demonstrated a wide linear range and low detection limit in liquid chromatography, indicating good sensitivity and specificity for analytical purposes .

科学的研究の応用

Corrosion Inhibition

Urea derivatives have been evaluated for their effectiveness in corrosion inhibition, specifically for protecting mild steel in corrosive solutions. Studies have demonstrated that certain urea derivatives can serve as efficient corrosion inhibitors by forming a protective layer on the steel surface, suggesting potential industrial applications of similar compounds in corrosion prevention technologies (Mistry, Patel, Patel, & Jauhari, 2011).

Drug Design and Synthesis

Research into the design, synthesis, and characterization of substituted sulfonylureas/guanidine-based derivatives as hypoglycemic agents indicates the medical application of these compounds. Docking studies and in vivo experiments have shown that specific derivatives exhibit considerable hypoglycemic activity, highlighting their potential in diabetes treatment (Panchal, Sen, Navle, & Shah, 2017).

Environmental Impact and Degradation

Studies on the degradation and environmental impact of sulfonylurea herbicides offer insights into the environmental behavior of chemical compounds with similar structures. These findings contribute to understanding how such compounds degrade in soil and their effects on microbial activity, which is crucial for assessing the ecological safety of chemical applications in agriculture (Dinelli, Vicari, & Accinelli, 1998).

Molecular Devices and Complexation

Research into cyclodextrin complexation with stilbene derivatives and the self-assembly of molecular devices showcases the chemical’s potential in creating complex molecular systems. These studies explore how certain compounds can engage in photoisomerization reactions and form complexes, suggesting applications in the development of molecular devices and sensors (Lock, May, Clements, Lincoln, & Easton, 2004).

特性

IUPAC Name |

1-(4-butoxyphenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O4S/c1-3-4-15-26-17-7-5-16(6-8-17)20-18(23)19-9-10-21-11-13-22(14-12-21)27(2,24)25/h5-8H,3-4,9-15H2,1-2H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSASVLYLWYHBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NCCN2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Butoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2523482.png)

![dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2523483.png)

![Thieno[2,3-b]pyridine-3-carboxylic acid, 2-(methylthio)-](/img/structure/B2523488.png)

![6-(4-Benzylsulfonyl-1,4-diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2523489.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-sulfonamide](/img/structure/B2523490.png)

![2-(4-Bromophenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2523492.png)

![Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2523495.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2523499.png)

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2523501.png)